The Piperidine-4-Carbohydrazide Scaffold: Structure-Activity Relationships and Multi-Target Therapeutic Applications
The Piperidine-4-Carbohydrazide Scaffold: Structure-Activity Relationships and Multi-Target Therapeutic Applications
Executive Summary
The piperidine-4-carbohydrazide scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development. Characterized by a basic piperidine ring coupled with a rigid, hydrogen-bond-rich carbohydrazide linker, this core structure offers exceptional modularity. By systematically modifying the N-substituents of the piperidine ring and the terminal carbohydrazide moiety, researchers have successfully developed potent inhibitors targeting diverse enzymatic systems, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in oncology[1], cholinesterases (AChE/BChE) in neurodegeneration[2], and succinate dehydrogenase (SDH) in fungal pathogens[3][4].
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of piperidine-4-carbohydrazide derivatives, detailing the mechanistic causality behind specific functionalizations, and outlining self-validating experimental protocols for evaluating their biological efficacy.
Chemical Anatomy and Mechanistic Rationale
The pharmacological versatility of the piperidine-4-carbohydrazide core stems from two distinct structural features:
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The Piperidine Ring: The secondary or tertiary amine is typically protonated at physiological pH. This cationic center is critical for electrostatic and cation-
interactions within target binding pockets (e.g., the catalytic anionic site of AChE)[5][6]. Furthermore, the saturated aliphatic ring provides a flexible, hydrophobic core that enhances aqueous solubility and overall pharmacokinetic profiles compared to fully aromatic equivalents[1]. -
The Carbohydrazide Linker (-CO-NH-NH-): This moiety exhibits partial double-bond character due to amide resonance, enforcing a rigid, planar geometry. It acts as a bidirectional hydrogen-bonding hub, capable of acting as both a donor and an acceptor. This is essential for anchoring the molecule to the hinge regions of kinases or the active site residues of metabolic enzymes[1][4].
Fig 2. General synthetic workflow for functionalized piperidine-4-carbohydrazides.
Therapeutic Domain 1: Oncology (VEGFR-2 Kinase Inhibition)
SAR Insights
Vascular endothelial growth factor (VEGF) is a primary driver of tumor angiogenesis. Recent structural designs have hybridized the piperidine-4-carbohydrazide core with an oxindole moiety to competitively inhibit the ATP-binding pocket of VEGFR-2[1].
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Oxindole Moiety: Mimics the binding mode of classic kinase inhibitors like Sorafenib, occupying the adenine-binding pocket.
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Carbohydrazide Linker: Forms critical, stabilizing hydrogen bonds with the hinge region residue Cys919 and the DFG motif residue Asp1046, locking the kinase in an inactive "DFG-out" conformation[1].
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Piperidine N-Substitution: Alkyl or benzyl substitutions on the piperidine nitrogen project into the solvent-accessible region, improving the compound's lipophilic efficiency and cellular permeability without disrupting core binding.
Table 1: Quantitative SAR Data for VEGFR-2 Inhibitors[1]
| Compound / Standard | Target Cell Line | Cytotoxicity IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | Key Structural Feature |
| Compound 12e | MCF-7 (Breast) | 8.00 | 45.9 | Piperidine-oxindole hybrid |
| Compound 6n | MDA-MB-468 | 0.60 | 28.77 (HUVEC) | N-benzyl substituted piperidine |
| Sorafenib (Control) | Various | N/A | 48.6 | Standard Kinase Inhibitor |
Experimental Protocol: Self-Validating VEGFR-2 ADP-Glo Kinase Assay
To accurately evaluate VEGFR-2 inhibition, the ADP-Glo™ Kinase Assay is preferred over standard FRET assays. Causality: Many highly conjugated oxindole derivatives exhibit intrinsic fluorescence that confounds FRET readouts. ADP-Glo measures luminescent ATP depletion, completely bypassing fluorometric interference.
Step-by-Step Methodology:
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Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Dilute recombinant human VEGFR-2 enzyme and Poly(Glu,Tyr) 4:1 substrate.
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Compound Plating: In a 384-well white plate, add 1 µL of test compounds (serial dilutions in DMSO). Include Sorafenib as a positive control, and DMSO-only wells for baseline activity.
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Enzyme-Substrate Addition: Add 2 µL of VEGFR-2 enzyme solution to all wells except the "No Enzyme" control (add buffer instead). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.
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Reaction Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at 25°C.
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ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
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Data Validation: Read luminescence. Calculate the Z'-factor using the formula:
. Trustworthiness Check: The assay is only deemed valid if Z' > 0.5, ensuring the signal window is robust enough to distinguish true inhibition from assay noise.
Fig 1. Mechanism of VEGFR-2 inhibition by piperidine-4-carbohydrazide derivatives.
Therapeutic Domain 2: Neurodegeneration (Cholinesterase Inhibition)
SAR Insights
In the context of Alzheimer's Disease (AD), N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives act as dual inhibitors of AChE and BChE[2].
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Dual-Site Binding: The narrow, 20 Å deep active site gorge of AChE requires molecules that can span from the peripheral anionic site (PAS) at the rim to the catalytic anionic site (CAS) at the base. The piperidine ring anchors at the CAS via cation-
interactions with Trp86, while the extended carbohydrazide-sulfonyl tail interacts with the PAS[2][5][6]. -
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as halogens or nitro groups on the terminal phenyl ring significantly enhances AChE inhibitory activity by increasing the electrophilicity of the sulfonyl group, strengthening dipole-dipole interactions within the gorge[5][6].
Experimental Protocol: Modified Ellman’s Assay
Causality: Ellman's method relies on the reaction of thiocholine (the hydrolysis product of acetylthiocholine) with DTNB to form a yellow 5-thio-2-nitrobenzoate anion. Because highly functionalized piperidine derivatives may absorb light near the 412 nm detection wavelength, a modified protocol with strict background subtraction is mandatory.
Step-by-Step Methodology:
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Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
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Reagent Setup: Prepare 3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 15 mM acetylthiocholine iodide (ATCI) in deionized water.
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Assay Assembly: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the test compound (various concentrations).
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Self-Validation (Blanking): Crucially, prepare "Compound Blanks" containing buffer, DTNB, and the test compound (without enzyme) to subtract intrinsic compound absorbance. Include Donepezil as a positive control.
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Incubation & Initiation: Incubate the plate at 25°C for 15 minutes. Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI.
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Kinetic Measurement: Measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate the initial velocity (
) from the linear portion of the curve to determine the IC₅₀.
Therapeutic Domain 3: Agrochemicals (SDH Inhibition)
SAR Insights
Beyond human therapeutics, piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have demonstrated profound efficacy as agricultural fungicides, specifically targeting succinate dehydrogenase (SDH) in pathogens like Rhizoctonia solani[3][4].
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Ubiquinone Pocket Targeting: The quinazoline moiety is highly lipophilic and perfectly maps to the ubiquinone-binding pocket of SDH.
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Non-Covalent Anchoring: Molecular docking confirms that the carbohydrazide linker forms essential hydrogen bonds with SER39, ARG43, and GLY46, effectively blocking electron transfer from succinate to ubiquinone[3][4].
Table 2: Antifungal Efficacy against R. solani[3][4]
| Compound / Standard | In Vitro EC₅₀ (µg/mL) | SDH Inhibition IC₅₀ (µM) | In Vivo Curative Efficiency |
| Compound A13 | 0.83 | 6.07 | 76.9% (at 200 µg/mL) |
| Compound A41 | 0.88 | N/A | N/A |
| Chlorothalonil | 1.64 | N/A | Standard Fungicide |
| Boscalid | 0.96 | N/A | Standard SDHI |
Conclusion
The piperidine-4-carbohydrazide scaffold represents a masterclass in modular drug design. By leveraging the basicity and flexibility of the piperidine ring alongside the rigid, hydrogen-bonding capacity of the carbohydrazide linker, researchers can rationally tune the molecule to target diverse biological systems. Whether designing ATP-competitive kinase inhibitors for oncology, gorge-spanning dual inhibitors for neurodegeneration, or ubiquinone-competitive agrochemicals, this scaffold provides a reliable, synthetically accessible foundation for future discovery.
References
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Eldehna, W. M., et al. "Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors." Bioorganic Chemistry, 2024.[Link]
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Khalid, H., & Rehman, A. U. "Synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives." Turkish Journal of Chemistry, 2014.[Link]
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Yang, Y., et al. "Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety." Journal of Agricultural and Food Chemistry, 2024.[Link]
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RSC Publishing. "Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase." RSC Advances, 2022.[Link]
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